molecular formula C8H12N2O2 B14395434 2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one CAS No. 90062-08-1

2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one

Cat. No.: B14395434
CAS No.: 90062-08-1
M. Wt: 168.19 g/mol
InChI Key: JYZZBLCHMIQGFX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a dimethylamino group, an ethyl group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with ethyl oxazinone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazinone ring can undergo ring-opening reactions. These interactions and reactions contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but differs in the presence of a methacrylate group.

    2-(Dimethylamino)ethanol: Contains a hydroxyl group instead of an oxazinone ring.

    Dimethylaminoquinolines: These compounds have a quinoline ring instead of an oxazinone ring.

Uniqueness

2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90062-08-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(dimethylamino)-6-ethyl-1,3-oxazin-4-one

InChI

InChI=1S/C8H12N2O2/c1-4-6-5-7(11)9-8(12-6)10(2)3/h5H,4H2,1-3H3

InChI Key

JYZZBLCHMIQGFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N=C(O1)N(C)C

Origin of Product

United States

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